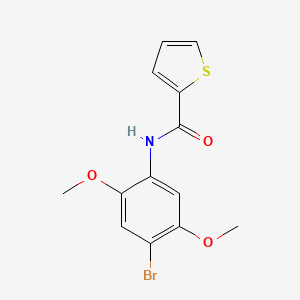

![molecular formula C11H11NO3S B5558465 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[2-(Methylthio)phenyl]amino}-4-oxo-2-butenoic acid is a compound synthesized from various starting materials, including Cbz-protected tert-butyl 4-aminobutanoate. Its synthesis involves a series of substitutions and eliminations, leading to the formation of compounds with potent inhibitory activities against gamma-aminobutyric acid aminotransferase (GABA-T) (Silverman, Durkee, & Invergo, 1986).

Synthesis Analysis

The synthesis process for related compounds includes successive substitutions at the alpha-carbon, leading to an unexpected degree of stereoselectivity in the selenoxide elimination step, yielding the desired E isomer as the sole product. These compounds have been explored for their potent competitive reversible inhibitory properties against GABA-T, with significant findings related to the enzyme-catalyzed release of fluoride ions, suggesting elimination processes occur (Silverman, Durkee, & Invergo, 1986).

Molecular Structure Analysis

Molecular structures of compounds synthesized via the Schiff bases reduction route, including those with asymmetric units, demonstrate significant hydrogen bonding and secondary intermolecular interactions that stabilize their molecular structures. These interactions are crucial for their reactivity and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Compounds synthesized from 4-amino-2-(substituted methyl)-2-butenoic acids undergo various chemical reactions, including enzyme-catalyzed fluoride ion release, indicating elimination processes. Their chemical reactions are influenced by the presence of a 2,3-double bond, which stabilizes the product of azallylic isomerization of the Schiff base between the compound and pyridoxal phosphate (Silverman, Durkee, & Invergo, 1986).

Physical Properties Analysis

The physical properties, such as molecular weight, solubility, and thermal stability, of synthesized compounds are determined through various analytical techniques, including NMR, FT-IR, and mass spectrometry. These properties are essential for understanding their behavior in biological systems and potential applications (Kaya & Koyuncu, 2003).

科学的研究の応用

Phenolic Acids: A Pharmacological Overview

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered substantial attention for their diverse biological and pharmacological effects. CGA, for example, has been identified as an important dietary polyphenol with antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulatory roles. It has also been shown to modulate lipid metabolism and glucose in metabolic-related disorders, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The wide-ranging therapeutic roles of CGA underline the pharmacological significance of phenolic acids, suggesting that similar compounds, including 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid, may possess equally broad applications in scientific research and medicine (M. Naveed et al., 2018).

Sorption of Phenoxy Herbicides

The environmental behavior of phenoxy herbicides, including their sorption to soil and organic matter, has been extensively reviewed. This research provides insights into how compounds such as 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid might interact with environmental matrices, influencing their fate, mobility, and potential bioavailability in ecological systems (D. Werner et al., 2012).

Antioxidant and Anticancer Activities of Phenolic Compounds

Research on cinnamic acid derivatives, closely related to phenolic acids, reveals their significance in anticancer research. These compounds have been explored for their potential as traditional and recent synthetic antitumor agents. The chemical flexibility of cinnamic acid derivatives to undergo various reactions makes them valuable in medicinal research, indicating a possible research avenue for 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid in exploring its anticancer potentials (Prithwiraj De et al., 2011).

特性

IUPAC Name |

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSYMRMSZGACBF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyto8E10 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)